
Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)-: is an organic compound with the molecular formula C10H12O3. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxy group at the third position and an isopropoxy group at the second position. This compound is known for its aromatic properties and is used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- can be achieved through several methods. One common approach involves the reaction of 3-hydroxybenzaldehyde with isopropyl alcohol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, and the product is isolated through distillation or crystallization.
Industrial Production Methods: In an industrial setting, the production of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- may involve continuous flow reactors to optimize yield and purity. The use of advanced purification techniques such as column chromatography and recrystallization ensures the high quality of the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- can undergo oxidation reactions to form corresponding carboxylic acids or quinones.
Reduction: Reduction of this compound can yield alcohol derivatives.
Substitution: The hydroxy and isopropoxy groups can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or quinones.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted benzaldehyde derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- is used as an intermediate in the synthesis of complex organic molecules. It serves as a building block for the preparation of pharmaceuticals, agrochemicals, and dyes.
Biology: In biological research, this compound is used to study enzyme-catalyzed reactions and metabolic pathways involving aromatic aldehydes.
Industry: In the industrial sector, this compound is used in the manufacture of fragrances, flavorings, and specialty chemicals. Its aromatic properties make it valuable in the formulation of perfumes and food additives.
Wirkmechanismus
The mechanism of action of Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and isopropoxy groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction.
Vergleich Mit ähnlichen Verbindungen
Benzaldehyde, 3-hydroxy-: This compound lacks the isopropoxy group, making it less hydrophobic and altering its reactivity.
Benzaldehyde, 2-hydroxy-3-methoxy-: The presence of a methoxy group instead of an isopropoxy group changes the compound’s electronic properties and reactivity.
Benzaldehyde, 4-hydroxy-3-methoxy-: The position of the hydroxy and methoxy groups affects the compound’s chemical behavior and applications.
Uniqueness: Benzaldehyde, 3-hydroxy-2-(1-methylethoxy)- is unique due to the presence of both hydroxy and isopropoxy groups, which confer distinct chemical and physical properties
Eigenschaften
CAS-Nummer |
664306-48-3 |
|---|---|
Molekularformel |
C10H12O3 |
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
3-hydroxy-2-propan-2-yloxybenzaldehyde |
InChI |
InChI=1S/C10H12O3/c1-7(2)13-10-8(6-11)4-3-5-9(10)12/h3-7,12H,1-2H3 |
InChI-Schlüssel |
GLTURXMNXYXXRM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC1=C(C=CC=C1O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(Dibenzo[b,d]thiophene-2-carbonyl)benzene-1-sulfonic acid](/img/structure/B12522856.png)
![1,3-Bis[(2H-1,3-dithiol-2-ylidene)methyl]thieno[3,4-B]quinoxaline](/img/structure/B12522857.png)


![N-(2-Chloroethyl)-N'-[3-(4-hydroxybutyl)phenyl]urea](/img/structure/B12522871.png)
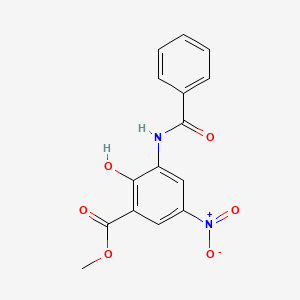
![N-[5-(Hept-1-YN-1-YL)-2-(methylamino)phenyl]acetamide](/img/structure/B12522896.png)
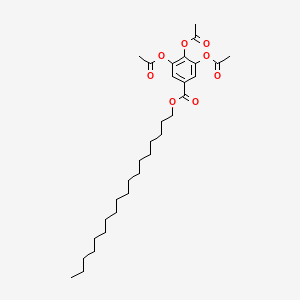
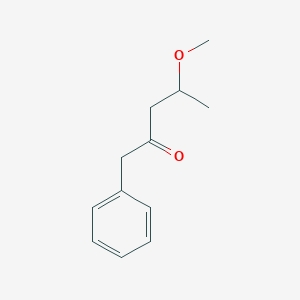
![N~2~-[(2-Amino-3-methoxyphenyl)methyl]alaninamide](/img/structure/B12522916.png)
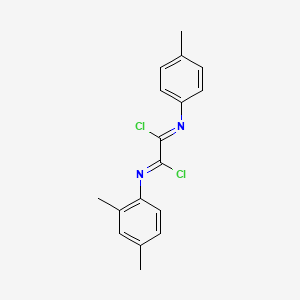
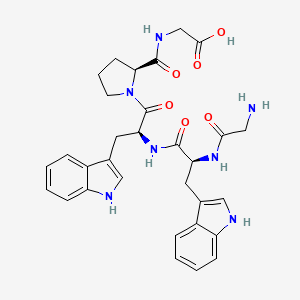
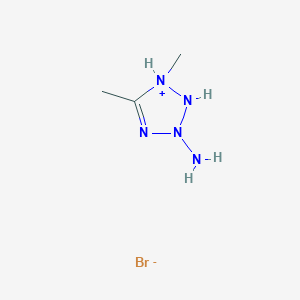
![5-{[(4-Methoxyphenyl)methyl]sulfanyl}-2-methylpyridine](/img/structure/B12522942.png)
